N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted dimethoxyphenyl group and a dimethylmorpholinyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzaldehyde and 2,6-dimethylmorpholine.
Formation of Intermediate: The benzaldehyde is reacted with an appropriate acylating agent to form an intermediate acetamide.
Coupling Reaction: The intermediate is then coupled with 2,6-dimethylmorpholine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale synthesis may also require specialized equipment and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide can be compared with other chloro-substituted phenylacetamides and morpholine derivatives.
- Similar compounds may include N-(4-chlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide and N-(4-chloro-2,5-dimethoxyphenyl)-2-(morpholin-4-yl)acetamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4/c1-10-7-19(8-11(2)23-10)9-16(20)18-13-6-14(21-3)12(17)5-15(13)22-4/h5-6,10-11H,7-9H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGLGUNMWJCBCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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